N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide, also known as CMET, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of pyrimidine derivatives and has been found to have promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide reduces the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been found to have anti-inflammatory and immunomodulatory effects. N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to modulate the activity of immune cells such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is its specificity for DHODH, which reduces the risk of off-target effects. N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been found to have good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for clinical development. However, one limitation of N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system.
Direcciones Futuras
Future research on N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide could focus on its potential as a therapeutic agent in other diseases such as autoimmune disorders and viral infections. In addition, further studies could investigate the potential of N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide in combination with other anti-cancer agents to enhance efficacy and reduce toxicity. Finally, the development of more potent and selective DHODH inhibitors could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is a promising small molecule inhibitor with potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of DHODH, leading to the inhibition of cancer cell growth and proliferation. N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide also has anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders. Further research on N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with ethyl 2-aminocrotonate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to cyclization with cyanogen bromide to yield the final product, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been found to inhibit the growth and metastasis of various types of cancer cells including breast, lung, and colon cancer. In addition, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-10-7-13(17-8-16-10)14(19)18-12-6-4-5-11(15)9(12)2/h4-8H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBCVIJKPSAHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.